molecular formula C12H15IN2O4S B14490390 2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine CAS No. 63376-05-6

2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine

Cat. No.: B14490390
CAS No.: 63376-05-6
M. Wt: 410.23 g/mol
InChI Key: DSFQXDBATXUMIK-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with an iodomethyl group and a 4-nitrobenzene-1-sulfonyl group. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Iodomethyl Group: This step often involves the halogenation of a methyl group attached to the piperidine ring. Common reagents include iodine and a suitable oxidizing agent.

    Attachment of the 4-Nitrobenzene-1-sulfonyl Group: This step can be achieved through sulfonylation reactions, where the piperidine ring is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodinated alcohols or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or cyanides.

Major Products Formed

    Oxidation: Iodinated alcohols or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Exploration of its potential as a pharmacologically active compound.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The iodomethyl and nitrobenzene-sulfonyl groups could play roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine
  • 2-(Bromomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine
  • 2-(Iodomethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine

Uniqueness

2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine is unique due to the presence of the iodomethyl group, which can confer distinct reactivity and biological activity compared to its chloro- and bromo- counterparts. The nitrobenzene-sulfonyl group also adds to its uniqueness by influencing its electronic properties and potential interactions with biological targets.

Properties

CAS No.

63376-05-6

Molecular Formula

C12H15IN2O4S

Molecular Weight

410.23 g/mol

IUPAC Name

2-(iodomethyl)-1-(4-nitrophenyl)sulfonylpiperidine

InChI

InChI=1S/C12H15IN2O4S/c13-9-11-3-1-2-8-14(11)20(18,19)12-6-4-10(5-7-12)15(16)17/h4-7,11H,1-3,8-9H2

InChI Key

DSFQXDBATXUMIK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CI)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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